1,4,6-Triaminopyrimidine-2-thione

概要

説明

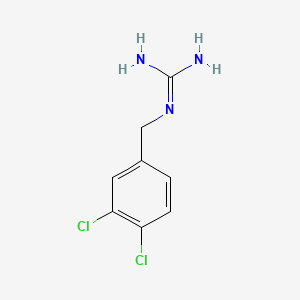

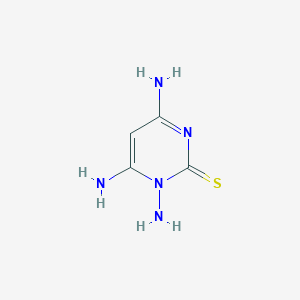

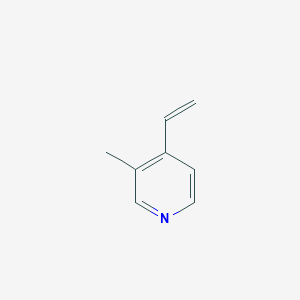

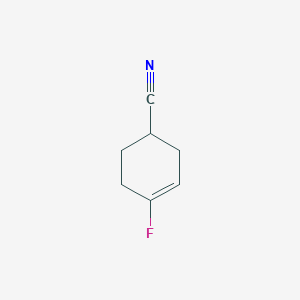

1,4,6-Triaminopyrimidine-2-thione is a chemical compound with the molecular formula C4H7N5S . It is a derivative of pyrimidine, a basic aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the acid-catalyzed [2 + 2 + 2] cycloaddition of two cyanamides and one ynamide, which results in the highly regioselective synthesis of 2,4,6-triaminopyrimidines .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as NMR, IR, and X-ray analysis, as well as quantum-chemical calculations . These techniques can provide detailed information about the compound’s molecular and electronic behavior.Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For instance, when reacted with aliphatic amines in DMF, yellow precipitates form at room temperature, which upon treatment with dilute aqueous alkali, produce 1-substituted 4,6-diamino-1,3,5-triazine-2(1H)-thione .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. These properties include its melting point, boiling point, density, molecular weight, and other physical properties .科学的研究の応用

1. Antimicrobial and Antitumor Agents

- TAP derivatives, such as thiazolopyrimidines, have been studied for their potential as antimicrobial and antitumor agents. However, while some compounds showed promising antimicrobial activity, none exhibited significant antitumor activity (M. Said et al., 2004).

2. Photocatalysis

- Copolymerization with TAP has been used to tune the electronic properties and enhance the photocatalytic activity of graphitic carbon nitride (g-C3N4). This approach is effective for removing NO gas pollutants, demonstrating the environmental applications of TAP in photocatalysis (W. Ho et al., 2015).

3. COX-1 and COX-2 Inhibition

- New 4-phenylpyrimidine-2(1H)-thiones, related to TAP, have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes. These findings are relevant in the context of inflammation and pain management (W. Seebacher et al., 2015).

4. Charge Transfer Complexes

- TAP and similar compounds have been used to study charge transfer complexes, which are important in understanding various chemical reactions and material properties (T. S. Kolesnikova et al., 2017).

5. Molecular Structure Studies

- The molecular structure of complexes containing TAP derivatives has been analyzed, contributing to our understanding of ligand-metal interactions in inorganic chemistry (A. Rodríguez et al., 2003).

6. Supramolecular Chemistry

- TAP-based cations have been studied for their role in forming supramolecular networks, which have implications in materials science and molecular engineering (Sumra Dilshad et al., 2022).

作用機序

Target of Action

It’s known that triaminopyrimidines can be protonated at the c(5) position, which is a general feature of the 2,4,6-triaminopyrimidine system .

Mode of Action

The mode of action of 1,4,6-Triaminopyrimidine-2-thione involves its interaction with its targets. The compound can be protonated at the C(5) position, which is influenced by combined steric and electronic effects . This protonation is a key aspect of its interaction with its targets.

Biochemical Pathways

It’s known that the compound can participate in multicomponent synthetic routes, where it can be incorporated into larger molecular structures .

Result of Action

It’s known that the compound can be incorporated into larger molecular structures, potentially influencing their properties .

Action Environment

It’s known that the compound can participate in reactions under certain conditions, such as the presence of lewis acids .

Safety and Hazards

将来の方向性

Future research could focus on the development of new synthesis methods for 1,4,6-Triaminopyrimidine-2-thione and its derivatives, as well as exploring their potential applications in various fields. For instance, research has shown that pyrimidines can display a range of pharmacological effects, including anti-inflammatory activities . Additionally, the use of this compound in the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines has been explored .

生化学分析

Biochemical Properties

In the process of electrochemically induced polymerization, 1,4,6-Triaminopyrimidine-2-thione copolymerizes with melamine to form a molecularly doped poly(triazine imide) (PTI) . This copolymerization is based on the electrolysis of water and evolving radicals during this process .

Cellular Effects

The compound’s role in the formation of PTI suggests it may influence cellular processes related to this material .

Molecular Mechanism

The incorporation of this compound directly influences the electronic structure of PTI . As a result, a red shift can be observed in UV-vis spectroscopy . This suggests that this compound may interact with biomolecules in a way that affects their electronic properties .

特性

IUPAC Name |

1,4,6-triaminopyrimidine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5S/c5-2-1-3(6)9(7)4(10)8-2/h1H,6-7H2,(H2,5,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWHUODWOZTEOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C(=S)N=C1N)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363446 | |

| Record name | 1,4,6-triaminopyrimidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4765-63-3 | |

| Record name | NSC75235 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4,6-triaminopyrimidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,5R,6S,6aR)-5-(aminomethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3052828.png)

![tert-butyl (S)-3-(4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B3052830.png)